molecular formula C12H11ClN4O3 B11725894 Ethyl N-{[2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)carbonyl}carbamate

Ethyl N-{[2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)carbonyl}carbamate

Cat. No.: B11725894
M. Wt: 294.69 g/mol
InChI Key: LNUCKPDKUPPDSU-UHFFFAOYSA-N
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Description

Ethyl N-{2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate is a synthetic organic compound with the molecular formula C12H11ClN4O3 It is characterized by the presence of a hydrazone linkage, a cyano group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-{2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate typically involves the reaction of ethyl cyanoacetate with 4-chlorophenylhydrazine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

  • Ethyl cyanoacetate is reacted with 4-chlorophenylhydrazine in the presence of acetic acid.
  • The reaction mixture is heated under reflux for several hours.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted carbamates and hydrazones.

Scientific Research Applications

Ethyl N-{2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl N-{2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the cyano group can participate in nucleophilic addition reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-{2-(4-bromophenyl)hydrazin-1-ylidenecarbonyl}carbamate
  • Ethyl N-{2-(4-fluorophenyl)hydrazin-1-ylidenecarbonyl}carbamate
  • Ethyl N-{2-(4-methylphenyl)hydrazin-1-ylidenecarbonyl}carbamate

Uniqueness

Ethyl N-{2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl}carbamate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes the compound particularly effective in forming stable complexes and exhibiting distinct biological activities compared to its analogs.

Properties

IUPAC Name

ethyl N-[2-[(4-chlorophenyl)hydrazinylidene]-2-cyanoacetyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-8(13)4-6-9/h3-6,16H,2H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUCKPDKUPPDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC=C(C=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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